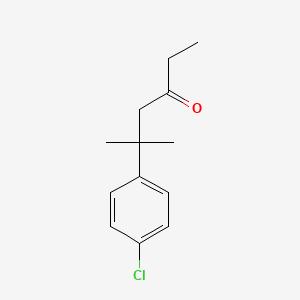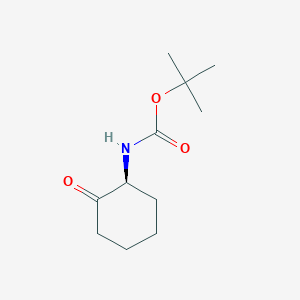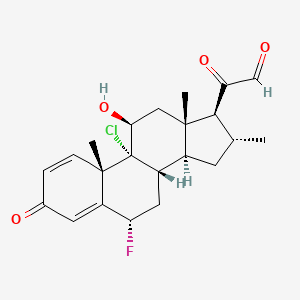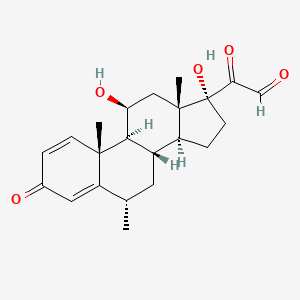
4-Chlorobenzyl pinacolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzyl pinacolone is an organic compound with the molecular formula C13H17ClO. It is a derivative of pinacolone, featuring a 4-chlorobenzyl group attached to the pinacolone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl pinacolone can be synthesized through the pinacol rearrangement reaction. This reaction involves the acid-catalyzed rearrangement of 1,2-diols (vicinal diols) to form pinacolones. The process typically requires strong acids such as sulfuric acid (H2SO4) to protonate one of the hydroxyl groups, leading to the formation of a carbocation intermediate. The subsequent migration of a carbon group results in the formation of the pinacolone structure .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-temperature liquid water or supercritical water as reaction media. These conditions enhance solubility and alter reaction kinetics, making the process more efficient. Additionally, the use of inorganic acids, Lewis acids, and molecular sieves can facilitate the rearrangement process, offering distinct advantages in terms of reaction selectivity and ease of separation .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl pinacolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzyl pinacolone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chlorobenzyl pinacolone primarily involves its ability to undergo rearrangement reactions. During the pinacol rearrangement, one of the hydroxyl groups is protonated, leading to the formation of a carbocation. This carbocation then undergoes a migration of a carbon group, resulting in the formation of a new carbon-oxygen (C=O) bond. This rearrangement is driven by the stability of the resulting carbocation and the formation of a more stable ketone or aldehyde .
Comparison with Similar Compounds
4-Chlorobenzyl pinacolone can be compared with other pinacolone derivatives, such as:
Pinacolone: The parent compound, which lacks the chlorobenzyl group.
Methyl pinacolone: A derivative with a methyl group instead of a chlorobenzyl group.
Phenyl pinacolone: A derivative with a phenyl group instead of a chlorobenzyl group.
Uniqueness: The presence of the 4-chlorobenzyl group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and industrial chemistry .
Properties
IUPAC Name |
5-(4-chlorophenyl)-5-methylhexan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQBZOWUDEPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-bta-,7aS*)- (9CI)](/img/new.no-structure.jpg)


![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)




![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
